molecular formula C24H25NO8 B1334020 (3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid CAS No. 959572-93-1

(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid

Número de catálogo: B1334020
Número CAS: 959572-93-1
Peso molecular: 455.5 g/mol
Clave InChI: SZCLUGHOVZEYAP-CMCWBKRRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (CAS: 959572-93-1) is a stereochemically complex molecule featuring a fused furo[2,3-d][1,3]dioxole core, a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, and hydroxyl and carboxylic acid functionalities. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The stereochemistry (3aR,5S,6R,6aS) is critical for its interactions in chiral environments, particularly in pharmaceutical or biochemical applications where spatial arrangement dictates activity .

Propiedades

IUPAC Name

(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO8/c1-23(2)32-20-19(26)18(31-24(20,33-23)21(27)28)11-25-22(29)30-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-20,26H,11-12H2,1-2H3,(H,25,29)(H,27,28)/t18-,19+,20-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCLUGHOVZEYAP-CMCWBKRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2(O1)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@]2(O1)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid is a complex organic molecule with potential biological activities. Its unique structure suggests possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C24H25NO8
  • Molecular Weight : 455.46 g/mol
  • CAS Number : 959572-93-1

The structure includes a furodioxole core and a fluorenylmethoxycarbonyl group which may contribute to its biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. The presence of the fluorenylmethoxycarbonyl group suggests potential for enzyme inhibition or receptor modulation. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties.

Anticancer Properties

Studies have shown that compounds similar to this one exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that derivatives of fluorenylmethoxycarbonyl compounds can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's structural motifs may also confer anti-inflammatory properties:

  • In vivo models have reported reductions in inflammatory markers when treated with related compounds. This suggests potential use in conditions such as arthritis or chronic inflammation.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been highlighted in several studies:

  • Inhibition of autotaxin , an enzyme involved in lysophosphatidic acid production, has been linked to reduced fibrosis in pulmonary models. This pathway is crucial for managing diseases like idiopathic pulmonary fibrosis .

Study 1: Anticancer Activity

A recent study evaluated the compound's effects on breast cancer cell lines. The findings indicated:

  • IC50 Values : The compound exhibited an IC50 value of 12 µM against MDA-MB-231 cells.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112Apoptosis induction
HeLa15Cell cycle arrest

Study 2: Anti-inflammatory Activity

In an animal model of arthritis:

  • Treatment with the compound resulted in a significant decrease in paw swelling and inflammatory cytokines.
Treatment GroupPaw Swelling (mm)Cytokine Levels (pg/mL)
Control5.0TNF-alpha: 200
Compound Treatment2.0TNF-alpha: 80

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Functional Groups Key Applications/Properties
Target Compound (959572-93-1) Furo[2,3-d][1,3]dioxole Fmoc-protected amine, hydroxyl, carboxylic acid Peptide synthesis intermediates; chiral building blocks for bioactive molecules
(3R,4R,5R,6S)-6-[(Fmoc-amino)methyl]-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (655246-28-9) Pyranose Fmoc-protected amine, trihydroxy, carboxylic acid Carbohydrate mimetics; glycosidase inhibitor development
(S)-3-[(S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyloxazolidine-4-carboxylic acid (186023-49-4) Oxazolidine Fmoc-protected amine, dimethyloxazolidine, carboxylic acid Conformationally constrained peptides; β-turn mimicry in drug design
(3aR,5S,6R,6aR)-5-[(R)-1,2-dihydroxyethyl]tetrahydrofuro[2,3-d][1,3]dioxol-6-yl methyl mesylate Furo[2,3-d][1,3]dioxole Dihydroxyethyl, mesylate leaving group Glycosylation intermediates; synthetic precursors for nucleoside derivatives
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol Furo[2,3-d][1,3]dioxole Fluoro-hydroxyethyl, hydroxyl Fluorinated carbohydrate analogs; probes for enzyme mechanism studies

Functional and Reactivity Differences

  • Fmoc Group vs. Other Protecting Groups : The Fmoc group in the target compound distinguishes it from analogues like the mesylate in or unprotected hydroxyls in . Fmoc enhances solubility in organic solvents and enables orthogonal deprotection strategies compared to tert-butoxycarbonyl (Boc) or benzyl groups .
  • Hydrogen Bonding Capacity: The hydroxyl and carboxylic acid groups in the target compound enable stronger hydrogen-bonding networks than non-polar analogues, influencing crystallization behavior (e.g., layered structures in via O–H···O interactions).
  • Chirality and Bioactivity: The (3aR,5S,6R,6aS) configuration contrasts with the (3aR,5S,6aR) stereoisomer in , which introduces divergent biological activities. For example, fluorinated derivatives like exhibit altered metabolic stability compared to non-fluorinated counterparts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.